(6S)-6-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
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Overview
Description
(6S)-6-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and allylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-bromobenzaldehyde with allylamine.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the morpholine ring.
Oxidation: The final step involves the oxidation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-6-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (6S)-6-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
- (6S)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
- (6S)-6-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholin-3-one
Uniqueness
(6S)-6-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications.
Properties
CAS No. |
920798-40-9 |
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Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
(6S)-6-(4-bromophenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C13H14BrNO2/c1-2-7-15-8-12(17-9-13(15)16)10-3-5-11(14)6-4-10/h2-6,12H,1,7-9H2/t12-/m1/s1 |
InChI Key |
JXBCSRRHKYEMOP-GFCCVEGCSA-N |
Isomeric SMILES |
C=CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C=CCN1CC(OCC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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